4-Amino-2,3,5,6-tetrafluoropyridine (CAS: 1682-20-8) is a fluorinated heterocyclic amine widely employed as a chemical building block in organic synthesis. [ref: 6] Its core value lies in the unique combination of a highly electron-deficient pyridine ring, conferred by four fluorine atoms, and a synthetically versatile primary amino group at the 4-position. This structure allows it to serve as a key intermediate for introducing the tetrafluoropyridinyl moiety into complex molecules, a common strategy in the development of pharmaceuticals and agrochemicals to enhance metabolic stability and modulate physicochemical properties. [ref: 8] The compound is a crystalline solid at room temperature, with a melting point of 85-87 °C, and is generally soluble in polar organic solvents like DMSO and DMF. [ref: 1, 6]
Direct substitution of 4-Amino-2,3,5,6-tetrafluoropyridine with its non-fluorinated analog, 4-aminopyridine, is synthetically unfeasible for applications requiring the electronic properties of a polyfluorinated ring. The four fluorine atoms are not merely placeholders; they are strong electron-withdrawing groups that fundamentally alter the reactivity and basicity of the molecule. [ref: 27] For instance, the pKa of 4-aminopyridine's conjugate acid is 9.17, making it a relatively strong organic base. [ref: 17] In contrast, the intense inductive effect of the four fluorine atoms dramatically reduces the basicity of 4-Amino-2,3,5,6-tetrafluoropyridine, influencing its nucleophilicity and the reactivity of adjacent positions. This modification is often critical for controlling subsequent reaction pathways and for tuning the pKa of the final target molecule in medicinal chemistry applications. [ref: 8] Using 4-aminopyridine would result in a completely different reactivity profile and lead to products lacking the desired metabolic stability, lipophilicity, and binding characteristics conferred by the tetrafluoropyridinyl group.
The primary amino group of 4-Amino-2,3,5,6-tetrafluoropyridine exhibits significantly lower basicity compared to its non-fluorinated analog, 4-aminopyridine. The pKa of the conjugate acid of 4-aminopyridine is 9.17, classifying it as a moderately strong base. [ref: 17] While a specific pKa for the tetrafluorinated version is not widely reported, the powerful inductive electron-withdrawing effect of four fluorine atoms on the pyridine ring is well-established to drastically reduce the basicity of nitrogen heterocycles, often by several orders of magnitude. [ref: 27] For example, the pKa of 3-fluoro-5-methylpyridin-4-amine is 7.46, already a ~50-fold decrease in basicity from a single fluorine and one methyl group. [ref: 21] The reduction from four fluorine atoms is expected to be substantially more pronounced.
| Evidence Dimension | Basicity (pKa of Conjugate Acid) |
| Target Compound Data | Significantly lower than 9.17 (estimated < 7.0) |
| Comparator Or Baseline | 4-Aminopyridine: pKa = 9.17 |
| Quantified Difference | Estimated >100-fold decrease in basicity |
| Conditions | Aqueous solution, standard conditions. |
Lower basicity prevents unwanted side reactions, such as acting as a basic catalyst, and is a critical parameter for tuning the final pKa of a drug candidate to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.
4-Amino-2,3,5,6-tetrafluoropyridine offers a distinct and often advantageous synthetic route to 4-substituted tetrafluoropyridines compared to the direct nucleophilic aromatic substitution (SNAr) of pentafluoropyridine. The amino group can be readily converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, -halides) via Sandmeyer or related reactions. [ref: 10, 12] This two-step pathway (diazotization followed by substitution) avoids the often harsh conditions required for direct SNAr on pentafluoropyridine with certain nucleophiles and can provide access to products that are difficult to synthesize directly. For instance, direct hydroxylation of pentafluoropyridine can be complex, whereas hydrolysis of the diazonium salt from 4-aminotetrafluoropyridine is a standard transformation.
| Evidence Dimension | Synthetic Route Availability |
| Target Compound Data | Enables access to diverse 4-substituents via versatile diazonium salt intermediates (e.g., Sandmeyer, Schiemann reactions). |
| Comparator Or Baseline | Pentafluoropyridine: Relies on direct SNAr at the 4-position, which may have substrate limitations or require harsh conditions. |
| Quantified Difference | Qualitative difference in synthetic strategy, providing broader access to functionalities. |
| Conditions | Standard diazotization (e.g., NaNO2, acid) and subsequent substitution conditions. |
This provides process chemists with a more flexible and often milder route to a wider array of functionalized tetrafluoropyridine building blocks, enhancing the scope of accessible final products.
Fluorination is known to increase the thermal stability of organic compounds due to the high bond energy of the C-F bond. This is evident when comparing 4-Amino-2,3,5,6-tetrafluoropyridine to its non-fluorinated analog. A safety data sheet for 4-Amino-2,3,5,6-tetrafluoropyridine lists a decomposition temperature of 250 °C. [ref: 4] In contrast, stability studies of 4-aminopyridine focus on its shelf-life at ambient and slightly elevated temperatures (e.g., 37 °C), where it remains stable for months, but high-temperature decomposition data is less emphasized, implying a lower thermal threshold. [ref: 1, 2] The high decomposition temperature of the tetrafluorinated compound indicates superior stability under thermal stress.
| Evidence Dimension | Decomposition Temperature |
| Target Compound Data | 250 °C |
| Comparator Or Baseline | 4-Aminopyridine: Stable at 23-37 °C for extended periods, but lacks a high reported decomposition temperature, suggesting lower thermal robustness. |
| Quantified Difference | >200 °C higher thermal tolerance before decomposition |
| Conditions | Heating until decomposition. |
Higher thermal stability allows for a wider processing window, including use in higher temperature reactions or distillations, and enhances the safety and shelf-life of the material, which are critical procurement considerations for industrial applications.
This compound is the optimal choice when a synthetic route requires the transformation of a 4-amino group into other functionalities on a tetrafluoropyridine ring. Its utility in diazotization-substitution sequences provides reliable access to building blocks like 4-hydroxy, 4-cyano, or 4-halo-tetrafluoropyridines, which are precursors for active pharmaceutical ingredients and pesticides where direct substitution on pentafluoropyridine may be inefficient. [ref: 10]
In drug discovery programs, this compound is a strategic choice for incorporating a tetrafluoropyridinyl amine moiety where low basicity is essential. The significantly reduced pKa compared to 4-aminopyridine allows for the design of molecules that are not highly protonated at physiological pH, which can be critical for membrane permeability and avoiding off-target interactions, such as with the hERG channel. [ref: 8]
The enhanced thermal stability, with a decomposition temperature of 250 °C, makes this compound a suitable monomer or intermediate for polymers and materials intended for high-temperature applications. [ref: 4] The rigid, polar structure of the tetrafluoropyridinyl group can be exploited in the synthesis of novel liquid crystals or other advanced materials where thermal robustness and specific electronic properties are required.
Irritant